molecular formula C11H10ClFN2S B15110075 5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B15110075
M. Wt: 256.73 g/mol
InChI Key: VJFLKVGKDJYHKQ-UHFFFAOYSA-N
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Description

5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is known for its efficiency in producing thiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Hantzsch synthesis remains a viable route for large-scale production due to its simplicity and high yield. The reaction parameters, such as temperature and reaction time, can be optimized to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H10ClFN2S

Molecular Weight

256.73 g/mol

IUPAC Name

5-[(3-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10ClFN2S/c1-6-9(16-11(14)15-6)5-7-3-2-4-8(12)10(7)13/h2-4H,5H2,1H3,(H2,14,15)

InChI Key

VJFLKVGKDJYHKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=C(C(=CC=C2)Cl)F

Origin of Product

United States

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